methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate
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Description
Methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C17H22N4O6S2 and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate serves as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are essential for creating carbon-carbon bonds, enabling the synthesis of complex organic molecules.
- Researchers have employed this compound in transesterification reactions . Transesterification is a crucial process in organic synthesis, often used for modifying esters or producing new ones.
- Methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate has been investigated as a potential γ-secretase modulator . γ-Secretase plays a role in Alzheimer’s disease, making this application particularly relevant for drug development.
- It has been explored as a precursor for amino-pyrido-indol-carboxamides, which may act as JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are promising candidates for treating certain blood-related conditions.
- Pyridine derivatives derived from this compound have been studied as inhibitors of TGF-β1 and activin A signaling pathways . These pathways play critical roles in cell growth, differentiation, and immune responses.
- Methyl 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate analogs have been investigated as inhibitors of c-Met kinase . c-Met is associated with cancer progression, making this application relevant for anticancer drug development.
- This compound serves as a stable alternative to traditional boronic acids in Suzuki-Miyaura palladium-catalyzed cross-coupling reactions . Its use enhances reaction efficiency and stability.
Suzuki-Miyaura Cross-Coupling Reactions
Transesterification Reactions
γ-Secretase Modulators
JAK2 Inhibitors for Myeloproliferative Disorders
TGF-β1 and Activin A Signaling Inhibitors
c-Met Kinase Inhibitors
Alternative to Boronic Acid in Suzuki-Miyaura Reactions
properties
IUPAC Name |
methyl 4-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-19-13-16(12-18-19)29(25,26)21-9-3-8-20(10-11-21)28(23,24)15-6-4-14(5-7-15)17(22)27-2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPCTYTVHSIKEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.